

An In-Depth Technical Guide to the Molecular Structure of Tiapamil Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiapamil hydrochloride is a calcium channel blocker of the phenylalkylamine class, recognized for its therapeutic applications in cardiovascular conditions. As a structural analog of verapamil, it exerts its pharmacological effects by modulating the influx of calcium ions into cardiac and vascular smooth muscle cells. This technical guide provides a comprehensive overview of the molecular structure of **Tiapamil** hydrochloride, including its physicochemical properties, spectroscopic data, and a detailed examination of its mechanism of action. The information is presented to support research, drug development, and quality control activities.

Molecular Structure and Identification

Tiapamil hydrochloride is the hydrochloride salt of **Tiapamil**. The presence of the hydrochloride moiety enhances its solubility in aqueous media.

Chemical Structure:

Table 1: Chemical Identification of **Tiapamil** Hydrochloride



Identifier	Value
IUPAC Name	N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(3,4-dimethoxyphenyl)-1,1,3,3-tetraoxo-1,3-dithian-2-yl]-N-methylpropan-1-amine;hydrochloride[1]
CAS Number	57010-32-9[1]
Chemical Formula	C26H38CINO8S2[1]
Molecular Weight	592.16 g/mol [1]
SMILES	CN(CCCC1(C2=CC(=C(C=C2)OC)OC)S(=O) (=O)CCCS1(=O)=O)CCC3=CC(=C(C=C3)OC)O C.CI[1]
Synonyms	Ro 11-1781, Dimeditiapramine[1]

Physicochemical Properties

The physical and chemical characteristics of **Tiapamil** hydrochloride are crucial for its formulation, delivery, and interaction with biological systems.

Table 2: Physicochemical Data for **Tiapamil** Hydrochloride

Property	Value
Melting Point	139.94 °C
Boiling Point	750.93 °C
Solubility	Soluble in water

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and quality control of **Tiapamil** hydrochloride. While specific experimental spectra for **Tiapamil** hydrochloride are not readily available in public databases, data from its structural analog, verapamil, and general knowledge of characteristic functional group absorptions provide a strong basis for its spectral properties.



3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the dimethoxyphenyl groups, the methoxy protons (as sharp singlets), and a complex pattern of signals for the aliphatic protons in the ethyl, propyl, and dithiane ring systems. The N-methyl group would appear as a distinct singlet.
- 13C NMR: The carbon NMR spectrum would display signals corresponding to the aromatic carbons, the methoxy carbons, the aliphatic carbons of the chain and ring systems, and the quaternary carbon of the dithiane ring.

3.2. Infrared (IR) Spectroscopy

The IR spectrum of **Tiapamil** hydrochloride would exhibit characteristic absorption bands for its functional groups. For its close analog, verapamil hydrochloride, significant bands are observed corresponding to N-H, -CH3, and C-O-C stretches, as well as C=C aromatic stretching.

3.3. Mass Spectrometry (MS)

Mass spectrometry of **Tiapamil** would show a molecular ion peak corresponding to the free base (C26H37NO8S2) and characteristic fragmentation patterns. For the related compound verapamil, the protonated molecular ion [M+H]⁺ is observed at m/z 455.3.[2]

Mechanism of Action: L-Type Calcium Channel Blockade

Tiapamil hydrochloride functions as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels.[3] These channels are crucial for regulating calcium influx into cardiac myocytes and vascular smooth muscle cells, which in turn governs muscle contraction.

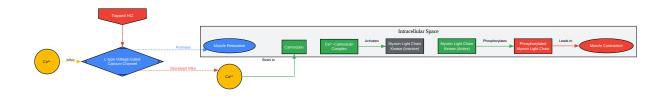
By binding to the L-type calcium channels, **Tiapamil** hydrochloride inhibits the influx of calcium ions. This leads to several physiological effects:

• In Vascular Smooth Muscle: Reduced intracellular calcium leads to relaxation of the smooth muscle, resulting in vasodilation and a decrease in peripheral resistance and blood pressure.



- In Cardiac Muscle: A decrease in calcium influx reduces the force of myocardial contraction (negative inotropic effect).
- In Cardiac Conduction Tissue: It slows the rate of depolarization in the sinoatrial (SA) and atrioventricular (AV) nodes, leading to a decreased heart rate (negative chronotropic effect) and slowed atrioventricular conduction.[4][5]

The following diagram illustrates the signaling pathway affected by **Tiapamil** hydrochloride.



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Mechanism of Action of **Tiapamil** Hydrochloride

Experimental Protocols

Detailed experimental protocols are essential for the accurate synthesis, purification, and analysis of **Tiapamil** hydrochloride. While a specific, publicly available, step-by-step synthesis protocol for **Tiapamil** hydrochloride is not readily found, a general approach can be inferred from the synthesis of its analog, verapamil.

5.1. Synthesis (Conceptual Workflow)

The synthesis of **Tiapamil** would likely involve a multi-step process. A plausible, though not experimentally verified, workflow is presented below.





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Conceptual Synthesis Workflow for Tiapamil Hydrochloride

5.2. Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for the quantification of **Tiapamil** hydrochloride and the detection of any degradation products. The following is a representative protocol based on methods for similar compounds.

Table 3: Representative HPLC Method Parameters for **Tiapamil** Analysis

Parameter	Condition
Column	C18 (e.g., 250 mm x 4.6 mm, 5 μm)
Mobile Phase	A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile, methanol). For a related compound, a gradient of 0.05 mM aqueous potassium dihydrogen phosphate (pH 2.7 with orthophosphoric acid), acetonitrile, and methanol (800:150:50 v/v/v) has been used.[6]
Flow Rate	1.0 - 1.5 mL/min[6]
Detection	UV at approximately 240 nm[6]
Injection Volume	10 - 20 μL
Column Temperature	Ambient or controlled (e.g., 25 °C)

Sample Preparation:



- Accurately weigh and dissolve the **Tiapamil** hydrochloride standard or sample in a suitable diluent (e.g., mobile phase).
- Prepare a series of calibration standards of known concentrations.
- Filter all solutions through a 0.45 μm syringe filter before injection.

Validation Parameters: The method should be validated according to ICH guidelines for linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

This technical guide provides a foundational understanding of the molecular structure and properties of **Tiapamil** hydrochloride. The presented data and conceptual protocols are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. Further experimental work is necessary to obtain and publish detailed spectroscopic and synthetic data to build upon this knowledge base.

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- To cite this document: BenchChem. [An In-Depth Technical Guide to the Molecular Structure of Tiapamil Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at:



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